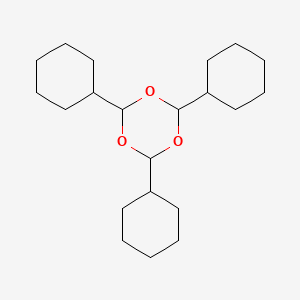
2-Chlor-6-methyl-Benzoxazol
Übersicht
Beschreibung
2-Chloro-6-methyl-benzooxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-methyl-benzooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-benzooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzazolen
“2-Chlor-6-methyl-Benzoxazol” wird bei der Synthese von Benzazolen verwendet . Es wurde eine effiziente, wasserkatalysierte Methode zur einstufigen Synthese von 2-substituierten Benzimidazolen, Benzoxazolen und Benzothiazolen entwickelt . Diese Methode vermeidet die Verwendung giftiger Metallkatalysatoren und Basen, um Benzazole in guten bis ausgezeichneten Ausbeuten zu erhalten .
Grüne Chemie
Die Verbindung spielt eine wichtige Rolle in der grünen Chemie . Wasser hat als effektive Alternative für Reaktionsmedien zur Reduzierung der Umweltbelastung große Aufmerksamkeit erlangt . Die einzigartigen physikalisch-chemischen Eigenschaften von Wasser verstärken auch die Reaktivität und Selektivität der organischen Synthese . Es wird berichtet, dass der Innendruck von Wasser die Assoziation eines Reaktanten in einem Lösungsmittelhohlraum während einer Reaktion durch "erzwungene hydrophobe Wechselwirkungen" erleichtert .
Arzneimittelforschung
Benzazol-Motive wie Benzimidazole, Benzoxazole und Benzothiazole sind ein Schlüsselelement der modernen Arzneimittelforschung . Sie bilden wichtige Pharmakophore in zahlreichen biologisch relevanten Verbindungen . Diese Moleküle sind bekannt als Antitumor-, Antimykotika-, Antiviral-, Antikonvulsiva-, Entzündungshemmer-, Antiulkus-, Antihypertensiva- und Antihelminthika .
Pharmazeutische Anwendungen
Zahlreiche Medikamente, darunter Omeprazol (Protonenpumpenhemmer), Candesartan, Telmisartan (AT1-Rezeptor-Antagonist), Dabigatran (Direkter Thrombin-Hemmer), Flunoxaprofen (NSAR) und Riluzol (Natriumkanal-Blocker), enthalten ebenfalls Benzazole .
Industrielle Anwendungen
Heterocyclische Chemie
“this compound” ist eine heterocyclische Verbindung, die sowohl Sauerstoff- als auch Stickstoffatome in ihrer Struktur enthält. Heterocyclische Verbindungen sind in vielen Bereichen der Chemie weit verbreitet, darunter Wirkstoffdesign, Agrochemikalien und Farbstoffe.
Wirkmechanismus
Target of Action
Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .
Result of Action
Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methyl-benzooxazole. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .
Biochemische Analyse
Biochemical Properties
2-Chloro-6-methyl-benzooxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria by interacting with bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, 2-Chloro-6-methyl-benzooxazole exhibits antifungal properties by binding to fungal enzymes, inhibiting their function, and leading to cell death . The compound’s interaction with human colorectal carcinoma cells suggests potential anticancer activity, likely through the modulation of specific proteins involved in cell proliferation .
Cellular Effects
The effects of 2-Chloro-6-methyl-benzooxazole on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In fungal cells, it inhibits enzyme activity, resulting in impaired cellular function and eventual cell death . In human cancer cells, 2-Chloro-6-methyl-benzooxazole influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
At the molecular level, 2-Chloro-6-methyl-benzooxazole exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and disrupting essential metabolic processes . In cancer cells, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . This interaction leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . Additionally, 2-Chloro-6-methyl-benzooxazole may inhibit specific signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methyl-benzooxazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-Chloro-6-methyl-benzooxazole remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, potentially reducing its efficacy . These findings underscore the importance of optimizing dosage and exposure duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methyl-benzooxazole vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Additionally, threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired biological activity .
Metabolic Pathways
2-Chloro-6-methyl-benzooxazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular enzymes and proteins, contributing to the overall effects of 2-Chloro-6-methyl-benzooxazole on cellular function . Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, indicating its potential to modulate cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-6-methyl-benzooxazole within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 2-Chloro-6-methyl-benzooxazole within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-6-methyl-benzooxazole is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct 2-Chloro-6-methyl-benzooxazole to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its effects on cellular function .
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEOKTJHYLXEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443336 | |
| Record name | 2-chloro-6-methyl-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-83-8 | |
| Record name | 2-chloro-6-methyl-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



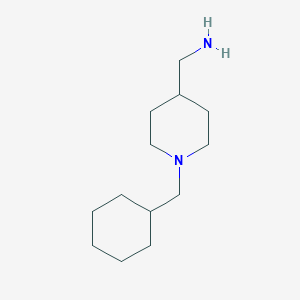
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)

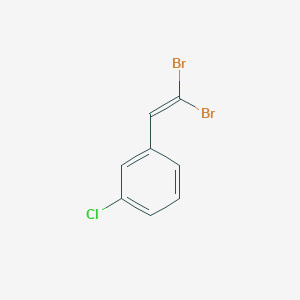

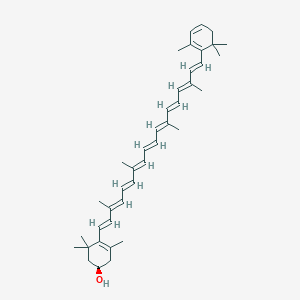

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)
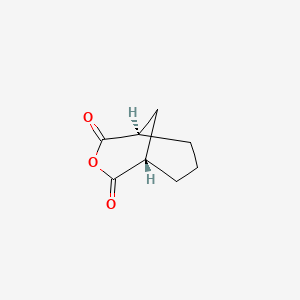


![{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1366387.png)
